Superior Sensitivity for Extrahepatic Abdominal and Pelvic Disease vs. Computed Tomography
Immunoscintigraphy with ¹¹¹In-SatuMoMab Pendetide demonstrates significantly higher sensitivity for detecting extrahepatic (non-liver) abdominal and pelvic disease compared to computed tomography (CT). In a retrospective study of 31 patients with suspected recurrence, OncoScint had a sensitivity of 87% for extrahepatic lesions, while CT had a sensitivity of 44% [1]. A separate multicenter trial in ovarian cancer patients showed OncoScint sensitivity of 70% versus 44% for CT [2]. This performance difference is attributed to the ability of SatuMoMab Pendetide to detect occult peritoneal implants and lymph node metastases that do not produce the anatomical distortion required for CT detection.
| Evidence Dimension | Sensitivity for extrahepatic abdominal/pelvic disease recurrence |
|---|---|
| Target Compound Data | 87% (OncoScint) |
| Comparator Or Baseline | 44% (CT) |
| Quantified Difference | 1.98-fold higher sensitivity |
| Conditions | Retrospective study of 31 patients with suspected colorectal or ovarian cancer recurrence; extrahepatic lesions verified by surgery, histopathology, or clinical follow-up |
Why This Matters
This differential sensitivity directly impacts clinical staging accuracy and the selection of patients for potentially curative surgical resection, as CT alone would miss approximately 43% of extrahepatic disease sites detectable by OncoScint.
- [1] NACTeM Facta. DrugBank:BIOD00108 (OncoScint). Summary of retrospective study comparing immunoscintigraphy and cross-sectional imaging. View Source
- [2] AuntMinnie. OncoScint (Satumomab Pendetide): Clinical Trial Data. 2002 Apr 2. View Source
